molecular formula C18H18ClN3O3S B15148448 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B15148448
M. Wt: 391.9 g/mol
InChI Key: GALFJADHFVCISG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is an organic compound belonging to the class of n-arylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 4-nitrophenyl group: The piperazine intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the 4-nitrophenyl group.

    Attachment of the 4-chlorophenylsulfanyl group: Finally, the compound is synthesized by reacting the intermediate with 4-chlorothiophenol under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: This compound has a similar piperazine ring but differs in the substituents attached to it.

    (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Another related compound with a piperazine ring and different substituents.

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the presence of both a 4-nitrophenyl group and a 4-chlorophenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H18ClN3O3S/c19-14-1-7-17(8-2-14)26-13-18(23)21-11-9-20(10-12-21)15-3-5-16(6-4-15)22(24)25/h1-8H,9-13H2

InChI Key

GALFJADHFVCISG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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